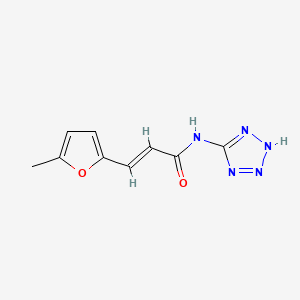![molecular formula C21H15NO4 B5600562 1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)
1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Occurrence and Fate in Aquatic Environments
Compounds similar to 1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine, particularly those with phenolic structures, are often studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding how such compounds, often used in pharmaceuticals and personal care products, interact with and impact aquatic ecosystems. For example, research on parabens, which share phenolic characteristics, has shown that while they are biodegradable, they persist in surface waters and sediments due to continuous introduction from consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Properties and Health Impacts
Understanding the pharmacological properties and health impacts of chemical compounds, including those related to this compound, is another area of interest. Research in this domain often focuses on the bioactivity, toxicity, and potential health benefits or risks of compounds. Studies on related compounds have explored their antimicrobial, antioxidant, and potential endocrine-disrupting effects, providing valuable insights for medical and environmental safety assessments. For instance, the health aspects and toxicological profiles of methyl paraben, a compound with a phenolic core, have been extensively reviewed, highlighting its general safety but also its potential for causing allergic reactions in certain contexts (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Degradation and Advanced Oxidation Processes
The degradation of chemical compounds, particularly how they break down in the environment or through advanced oxidation processes, is crucial for assessing their environmental impact and for developing treatment strategies. Studies have focused on the degradation pathways, by-products, and biotoxicity of compounds like acetaminophen in aqueous media, providing a model for understanding similar processes in other chemicals (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mécanisme D'action
While specific information on the mechanism of action of “1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine” is not available, dibenzo[b,f]oxepine derivatives have been associated with various biological properties such as antidepressant and anti-estrogenic, analgesic, anti-inflammatory, antipsychotic, angiotensin II receptor antagonistic, and more .
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-14-6-9-17(10-7-14)25-20-12-16(22(23)24)13-21-18(20)11-8-15-4-2-3-5-19(15)26-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUYWLLOVWJYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)



![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
![N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5600527.png)

![N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5600545.png)

![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)
![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)